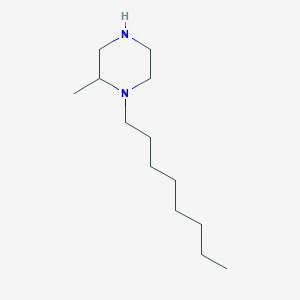

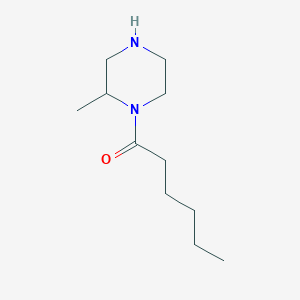

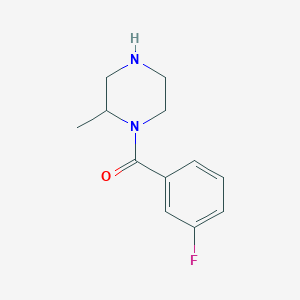

![molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3](/img/structure/B6332277.png)

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is used in laboratory chemicals . It is also used as an intermediate in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, which is a common structural motif found in many biologically active compounds . The InChI code for this compound is 1S/C13H17N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Aplicaciones Científicas De Investigación

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system and to study the effects of various environmental toxins on the body. Additionally, this compound has been used in the study of gene expression, as well as in the study of the effects of various environmental pollutants on human health.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.

Mode of Action

The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .

Biochemical Pathways

The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .

Result of Action

The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in lab experiments is that it is relatively stable, making it suitable for long-term storage. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are many potential future directions for the use of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in scientific research. For example, it could be used in the study of the effects of environmental pollutants on human health. Additionally, it could be used in the study of the effects of drugs on the nervous system. Furthermore, this compound could be used to study the effects of various hormones on the body. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study gene expression.

Métodos De Síntesis

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step reaction sequence involving the reaction of 2-methylpiperazine with benzonitrile. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds in three steps: (1) formation of a methylpiperazine-benzonitrile adduct, (2) rearrangement of the adduct to form this compound, and (3) hydrolysis of the this compound to form 2-methylpiperazine and benzonitrile. The overall reaction is shown below:

2-Methylpiperazine + Benzonitrile → this compound → 2-Methylpiperazine + Benzonitrile

Safety and Hazards

“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

4-[(2-methylpiperazin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLWAIWYJLAOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)